molecular formula C8H5BrF4 B2998205 2-Bromo-1-(fluoromethyl)-3-(trifluoromethyl)benzene CAS No. 2244087-97-4

2-Bromo-1-(fluoromethyl)-3-(trifluoromethyl)benzene

Cat. No.: B2998205
CAS No.: 2244087-97-4
M. Wt: 257.026
InChI Key: VRENDQIOGLXCKZ-UHFFFAOYSA-N
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Description

2-Bromo-1-(fluoromethyl)-3-(trifluoromethyl)benzene is a halogenated aromatic compound with a bromine atom at position 2, a fluoromethyl group (-CH₂F) at position 1, and a trifluoromethyl (-CF₃) group at position 3. This structure combines electron-withdrawing substituents (Br, CF₃, and -CH₂F), which influence its electronic and steric properties.

Properties

IUPAC Name

2-bromo-1-(fluoromethyl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-7-5(4-10)2-1-3-6(7)8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRENDQIOGLXCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Br)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized equipment to handle the reagents and control the reaction environment, such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(fluoromethyl)-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized benzene compounds.

Scientific Research Applications

2-Bromo-1-(fluoromethyl)-3-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(fluoromethyl)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and synthetic differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Purity CAS Number
2-Bromo-1-(fluoromethyl)-3-(trifluoromethyl)benzene Br (2), -CH₂F (1), -CF₃ (3) C₈H₅BrF₄ ~257 (calculated) Not reported Not available
2-Bromo-3-fluorobenzotrifluoride Br (2), F (1), -CF₃ (3) C₇H₃BrF₄ 243 (calculated) 97%+ 261951-85-3
1-Bromo-3-fluoro-2-(trifluoromethyl)benzene Br (1), F (3), -CF₃ (2) C₇H₃BrF₄ 242.99 >95.0% 261951-85-3
2-Bromo-3-chloro-4-fluoro-1-methylbenzene Br (2), Cl (3), F (4), -CH₃ (1) C₇H₅BrClF ~223.5 (calculated) 95% 1783823-53-9
2-Bromo-1-(methoxymethoxy)-3-(trifluoromethyl)-benzene Br (2), -OCH₂OCH₃ (1), -CF₃ (3) C₉H₈BrF₃O₂ 285 (calculated) 99% 1807509-99-4

Structural and Electronic Analysis

  • Substituent Effects: The fluoromethyl group (-CH₂F) in the target compound introduces moderate electron-withdrawing effects compared to the stronger -CF₃ group in analogs like 2-Bromo-3-fluorobenzotrifluoride . Positional Variations: In 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene , bromine at position 1 (vs. position 2 in the target) alters steric accessibility for cross-coupling reactions.

Physical Properties

  • Molecular Weight : The target compound’s higher molecular weight (~257 g/mol) compared to simpler analogs (e.g., 242.99 g/mol for 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene) suggests increased lipophilicity, which may improve membrane permeability in bioactive molecules .
  • Solubility : Fluorinated groups enhance lipid solubility, but the -CH₂F substituent may reduce hydrophobicity slightly compared to -CF₃ .

Research Findings and Industrial Relevance

  • Agrochemicals : The trifluoromethyl group’s metabolic stability makes these compounds valuable in pesticide development .

Biological Activity

2-Bromo-1-(fluoromethyl)-3-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests potential biological activities that warrant detailed investigation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated benzenes can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar trifluoromethyl substitutions have been explored for their ability to inhibit cancer cell proliferation. For example, certain derivatives have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects .

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds is often influenced by their structural features. The presence of trifluoromethyl and bromine groups enhances lipophilicity and alters electronic properties, which can improve binding affinity to biological targets. A comparative analysis of various substituted benzenes reveals that the position and type of substituents significantly affect their biological efficacy .

CompoundSubstituentsIC50 (µM)Activity Type
Compound A-CF3, -Br0.5Anticancer
Compound B-CF3, -Cl1.2Antimicrobial
This compound-F, -Br, -CF3TBDTBD

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Testing : A study conducted on a series of fluorinated benzenes demonstrated significant antibacterial activity against Pseudomonas aeruginosa, with this compound showing promising results in preliminary assays.
  • Cancer Cell Line Evaluation : In vitro testing against human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound could inhibit cell growth effectively, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-1-(fluoromethyl)-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

  • Methodology : A plausible route involves bromination of a pre-fluorinated toluene derivative. For example, substituting a methyl group with bromine using brominating agents like N-bromosuccinimide (NBS) under radical initiation or acidic conditions . Critical parameters include temperature control (0–6°C for bromine stability ) and stoichiometric ratios to avoid over-bromination. Purity (>95%) is achievable via column chromatography or recrystallization, as noted in similar brominated aromatic systems .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 19F NMR : To confirm fluoromethyl (-CH2F) and trifluoromethyl (-CF3) groups via distinct chemical shifts (δ -70 to -80 ppm for -CF3; δ -200 to -220 ppm for -CH2F) .
  • 1H NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and fluoromethyl protons (δ 4.5–5.5 ppm as a triplet due to coupling with fluorine) .
  • GC-MS : Validate molecular weight (MW ≈ 269.03 g/mol) and fragmentation patterns .

Q. How should researchers handle discrepancies in reported purity or stability data?

  • Methodology : Cross-validate using orthogonal techniques. For example, combine titration (for active bromine content) with HPLC to resolve purity conflicts . Stability studies under varying temperatures (e.g., 0°C vs. ambient) can clarify storage recommendations .

Advanced Research Questions

Q. What role do the fluoromethyl and trifluoromethyl groups play in modulating electronic properties for nucleophilic aromatic substitution (NAS)?

  • Mechanistic Insight : Both groups are electron-withdrawing (-I effect), activating the benzene ring toward NAS. However, steric hindrance from -CF3 may direct substitution to the para position relative to -CH2F. Computational modeling (DFT) can predict regioselectivity, while kinetic studies using 19F NMR track reaction progress .

Q. How can regioselective functionalization be achieved in this compound for medicinal chemistry applications?

  • Strategy :

  • Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate the fluoromethyl group, enabling selective bromine displacement at the ortho position .
  • Cross-coupling : Employ Suzuki-Miyaura coupling with Pd catalysts, leveraging -CF3’s electronic effects to bias coupling sites .

Q. What contradictions exist in the reactivity of this compound compared to its non-fluorinated analogs?

  • Analysis : Fluorine’s strong -I effect increases oxidative stability but reduces basicity of adjacent amines in derived intermediates. For example, Diels-Alder reactions may proceed slower than in non-fluorinated analogs due to decreased electron density . Contrast kinetic data from fluorinated vs. non-fluorinated systems to validate these effects.

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